6-chloro-1H-indene

Beschreibung

BenchChem offers high-quality 6-chloro-1H-indene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-1H-indene including the price, delivery time, and more detailed information at info@benchchem.com.

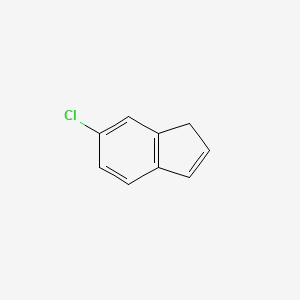

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl/c10-9-5-4-7-2-1-3-8(7)6-9/h1-2,4-6H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBIANUEJXHUHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C1C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315987 | |

| Record name | 6-Chloro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3970-52-3 | |

| Record name | 6-Chloro-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3970-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what are the properties of 6-chloro-1H-indene

An In-depth Technical Guide to 6-Chloro-1H-indene: Properties, Synthesis, and Applications

Introduction

6-Chloro-1H-indene is a halogenated derivative of indene, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentene ring. As a functionalized heterocyclic compound, it serves as a valuable building block and intermediate in organic synthesis. The presence of the chlorine atom and the reactive nature of the indene core provide multiple avenues for chemical modification, making it a molecule of significant interest to researchers in synthetic chemistry and drug discovery. The strategic placement of the chloro-substituent on the aromatic ring influences the electronic properties and reactivity of the molecule, opening pathways to novel compounds that might otherwise be inaccessible.

This guide provides a comprehensive technical overview of 6-chloro-1H-indene, consolidating its physicochemical properties, spectroscopic signature, synthetic methodologies, and reactivity profile. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Physicochemical and Computed Properties

The fundamental properties of 6-chloro-1H-indene are summarized below. These data are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 3970-52-3 | [1][2][3][4][5] |

| Molecular Formula | C₉H₇Cl | [1][4] |

| Molecular Weight | 150.61 g/mol | [1][2] |

| Physical Form | Solid or liquid | [2] |

| Purity | Typically ≥96% | [2] |

| Storage | Sealed in dry, 2-8°C | [2][4] |

| Canonical SMILES | C1C=CC2=C1C=C(C=C2)Cl | [1] |

| InChI Key | XDBIANUEJXHUHN-UHFFFAOYSA-N | [2] |

Computed Molecular Descriptors

Computational models provide further insight into the behavior of 6-chloro-1H-indene, particularly its lipophilicity and structural complexity, which are critical parameters in drug design.

| Descriptor | Value | Source |

| XLogP3 | 3.5 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 150.0236279 | [1] |

| Complexity | 151 | [1] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of 6-chloro-1H-indene. The following sections describe the expected spectral features.

Caption: Synthetic workflow for 6-chloro-1H-indene from 5-chloro-1-indanone.

Step-by-Step Methodology:

-

Grignard Reaction:

-

Dissolve 5-chloro-1-indanone in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).

-

Slowly add a Grignard reagent (e.g., methylmagnesium bromide in diethyl ether) to the solution. The reaction is exothermic and should be controlled to maintain a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure completion.

-

Quench the reaction by carefully pouring the mixture into cold water or a saturated ammonium chloride solution.

-

-

Extraction:

-

Extract the aqueous mixture with an organic solvent such as diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).

-

Remove the solvent under reduced pressure to yield the crude indanol intermediate.

-

-

Dehydration:

-

Dissolve the crude alcohol intermediate in a non-polar solvent like benzene or toluene.

-

Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH).

-

Reflux the mixture for 1-2 hours, often using a Dean-Stark apparatus to remove the water formed during the reaction.

-

-

Purification:

-

After cooling, pour the reaction mixture into water and neutralize with a weak base (e.g., saturated sodium bicarbonate solution).

-

Separate the organic layer, wash with water, and dry over MgSO₄.

-

Concentrate the solution under reduced pressure.

-

Purify the resulting residue by flash column chromatography (e.g., using a hexane/ether eluent system) to obtain pure 6-chloro-1H-indene. [6]

-

Reactivity Profile

The reactivity of 6-chloro-1H-indene is governed by the interplay between the aromatic ring, the double bond, and the allylic methylene group.

-

Polymerization : Like its parent, indene, 6-chloro-1H-indene can readily polymerize, especially in the presence of acid catalysts or upon exposure to air and light. [7][8]Proper storage is crucial to prevent degradation.

-

Acidity of C1 Protons : The protons on the C1 carbon are allylic and relatively acidic (pKa ≈ 20 in DMSO for indene). They can be abstracted by a strong base (e.g., organolithium reagents) to form the corresponding indenyl anion. [8]This anion is aromatic due to its 6 π-electron system in the five-membered ring and is a potent nucleophile, making it a key intermediate in the synthesis of indenyl complexes in organometallic chemistry. [8]* Electrophilic Aromatic Substitution : The benzene ring can undergo electrophilic substitution. The chloro group is an ortho-, para-director and deactivating, while the fused ring system also influences the position of substitution.

-

Reactions at the Double Bond : The C2-C3 double bond can undergo addition reactions, such as hydrogenation or halogenation, although this can compete with polymerization. It can also participate in cycloaddition reactions.

Applications in Research and Drug Development

The indene scaffold is a "privileged structure" in medicinal chemistry, appearing in various biologically active compounds. The introduction of a chlorine atom, a common bioisostere for a methyl group, can enhance metabolic stability, improve membrane permeability, and increase binding affinity.

-

Scaffold for Bioactive Molecules : Chloro-substituted heterocyclic compounds are prevalent in pharmaceuticals, with applications as antimicrobial, anticancer, and antileishmanial agents. [9][10][11]The 6-chloro-1H-indene core can serve as a starting point for the synthesis of more complex molecules targeting a range of biological targets.

-

Fragment-Based Drug Discovery : As a relatively small and rigid molecule with defined chemical handles, 6-chloro-1H-indene is a suitable fragment for use in fragment-based drug discovery (FBDD) campaigns to identify new binding motifs for therapeutic targets.

-

Organometallic Chemistry : The ability to form the stable 6-chloroindenyl anion makes this compound a valuable ligand precursor for synthesizing transition metal complexes used in catalysis and materials science.

Caption: Potential application pathways for the 6-chloro-1H-indene scaffold.

Safety and Handling

Proper safety precautions are mandatory when handling 6-chloro-1H-indene.

-

Hazard Classification : This material is considered hazardous. [12]It is typically labeled with the GHS07 pictogram (exclamation mark) and the signal word "Warning". [2]The hazard statement H302 (Harmful if swallowed) is associated with it. [2]* Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. [13]Work in a well-ventilated area or a chemical fume hood. [12]* Handling and Storage :

-

Store in a cool, dry, well-ventilated area in a tightly sealed container. [7]Recommended storage temperature is between 2-8°C. [2][4] * Avoid contact with skin, eyes, and clothing. [12] * Keep away from sources of ignition, as indene and its derivatives can be flammable. [7]* Incompatibilities : Avoid contact with strong acids and strong oxidizing agents, as these can induce vigorous reactions, including polymerization. [7]* First Aid Measures :

-

Skin Contact : Immediately wash the affected area with plenty of soap and water. * Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. * Ingestion : If swallowed, call a poison center or doctor immediately. Do not induce vomiting. [12] * Inhalation : Move the person to fresh air and keep them comfortable for breathing.

-

References

-

PrepChem. Synthesis of 6-chloro-3-isopropyl-1H-indene. [Link]

-

LookChem. 6-chloro-1H-indene. [Link]

-

PubChem. 6-chloro-3-phenyl-1H-indene. [Link]

-

Safety Data Sheet. 1-Hexene. [Link]

-

New Jersey Department of Health. Indene Hazardous Substance Fact Sheet. [Link]

-

Ascendex Scientific. 6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid. [Link]

-

Organic Chemistry Portal. Synthesis of indenes. [Link]

-

Cheméo. Indene (CAS 95-13-6) - Chemical & Physical Properties. [Link]

-

Royal Society of Chemistry. Formation of 5- and 6-methyl-1H-indene (C10H10) via the reactions of the para-tolyl radical (C6H4CH3) with allene (H2CCCH2) and methylacetylene (HCCCH3) under single collision conditions. [Link]

-

Wikipedia. Indene. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

PubMed Central. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. [Link]

-

PubMed Central. Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of Spiro-γ-Lactams. [Link]

-

UMass Lowell. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

The Good Scents Company. indene. [Link]

-

Nature. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]

-

YouTube. Solving an Unknown Organic Structure using NMR, IR, and MS. [Link]

-

Scribd. IR Spectrum: Problem 6 C H NO MW 151. [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

-

Journal of the American Chemical Society. Light-catalyzed Organic Reactions. I. The Reaction of Carbonyl Compounds with 2-Methyl-2-butene in the Presence of Ultraviolet Light. [Link]

Sources

- 1. 6-chloro-1H-indene|lookchem [lookchem.com]

- 2. 6-Chloro-1H-indene | 3970-52-3 [sigmaaldrich.com]

- 3. 6-Chloro-1H-indene CAS#: 3970-52-3 [m.chemicalbook.com]

- 4. 3970-52-3|6-Chloro-1H-indene|BLD Pharm [bldpharm.com]

- 5. 3970-52-3 Cas No. | 6-Chloro-1h-indene | Apollo [store.apolloscientific.co.uk]

- 6. prepchem.com [prepchem.com]

- 7. nj.gov [nj.gov]

- 8. Indene - Wikipedia [en.wikipedia.org]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. airgas.com [airgas.com]

- 13. fishersci.com [fishersci.com]

6-Chloro-1H-indene: A Comprehensive Technical Guide for Chemical Researchers

An In-depth Exploration of the Structure, Synthesis, and Application of a Key Synthetic Building Block

Foreword: In the landscape of modern synthetic organic chemistry and drug discovery, the strategic use of halogenated intermediates provides a powerful tool for the construction of complex molecular architectures. Among these, chloro-substituted aromatic systems play a pivotal role, offering a unique combination of reactivity and stability. This guide provides a detailed technical overview of 6-chloro-1H-indene, a versatile bicyclic aromatic hydrocarbon. With a focus on its chemical identity, synthesis, and potential applications, this document serves as a resource for researchers, scientists, and professionals in the field of drug development, offering insights into its utility as a foundational scaffold for novel chemical entities.

Core Chemical Identity of 6-Chloro-1H-indene

6-Chloro-1H-indene is a chlorinated derivative of indene, a polycyclic aromatic hydrocarbon where a benzene ring is fused to a cyclopentene ring. The presence of a chlorine atom on the benzene ring at the 6-position significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate in organic synthesis.

Chemical Structure:

The structure of 6-chloro-1H-indene is characterized by the indene core with a chlorine atom attached to the sixth carbon of the bicyclic system.

DOT Language Diagram of 6-Chloro-1H-indene Structure

Caption: Chemical structure of 6-chloro-1H-indene.

Key Identifiers and Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 3970-52-3 | N/A |

| Molecular Formula | C₉H₇Cl | N/A |

| Molecular Weight | 150.61 g/mol | N/A |

| Appearance | Solid or liquid | [1] |

| Boiling Point | 181-182 °C (for Indene) | |

| Density | 0.996 g/cm³ at 25 °C (for Indene) |

Synthesis of 6-Chloro-1H-indene: A Methodological Overview

One plausible synthetic approach could involve the Friedel-Crafts acylation of a suitably substituted aromatic precursor, followed by reduction and cyclization/dehydration steps. The choice of starting materials and reagents is crucial for achieving good yields and regioselectivity.

Illustrative Synthetic Pathway:

A potential synthetic route could start from a substituted phenylpropanoic acid. The key steps would involve:

-

Intramolecular Friedel-Crafts Acylation: Treatment of a 3-(chlorophenyl)propanoic acid with a strong acid or Lewis acid to induce ring closure and form a cyclic ketone (an indanone).

-

Reduction of the Ketone: The carbonyl group of the resulting indanone is reduced to a hydroxyl group using a reducing agent like sodium borohydride.

-

Dehydration: The resulting alcohol is then dehydrated under acidic conditions to introduce the double bond and form the final 6-chloro-1H-indene product.

DOT Language Diagram of a Potential Synthetic Pathway

Caption: A generalized synthetic workflow for 6-chloro-1H-indene.

Spectroscopic Characterization

The structural elucidation of 6-chloro-1H-indene relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely published, predicted data and analysis of related structures provide a strong basis for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons on the five-membered ring. The chlorine substituent will influence the chemical shifts of the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon atom attached to the chlorine will exhibit a characteristic chemical shift.

Infrared (IR) Spectroscopy:

The IR spectrum of 6-chloro-1H-indene would display characteristic absorption bands corresponding to:

-

C-H stretching vibrations of the aromatic and aliphatic protons.

-

C=C stretching vibrations of the aromatic ring and the double bond in the five-membered ring.

-

A C-Cl stretching vibration, typically found in the fingerprint region.

Mass Spectrometry (MS):

Mass spectrometry would confirm the molecular weight of 6-chloro-1H-indene. The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M+) and the fragment ion peaks, with an M+2 peak approximately one-third the intensity of the M+ peak.

Reactivity and Synthetic Utility

The chemical reactivity of 6-chloro-1H-indene is governed by the interplay of the aromatic benzene ring, the reactive double bond in the cyclopentene ring, and the electronic influence of the chlorine substituent.

Electrophilic Aromatic Substitution:

The benzene ring of 6-chloro-1H-indene can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The chlorine atom is a deactivating but ortho-, para-directing group.[2][3][4] This means that while the reaction rate will be slower compared to unsubstituted indene, incoming electrophiles will preferentially add to the positions ortho and para to the chlorine atom.

Reactions of the Five-Membered Ring:

The double bond in the cyclopentene ring is susceptible to addition reactions, similar to other alkenes. It can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where the indene can act as a dienophile.

Applications in Drug Discovery and Development

The indene scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of a chlorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its potency, metabolic stability, or ability to cross biological membranes.

While specific examples of drugs derived directly from 6-chloro-1H-indene are not prominently documented in publicly available literature, its potential as a synthetic intermediate is significant. Halogenated building blocks are frequently employed in the synthesis of pharmaceutical candidates to explore structure-activity relationships and optimize drug-like properties. For instance, chloro-substituted heterocyclic compounds, which could potentially be synthesized from 6-chloro-1H-indene, have shown a wide range of pharmacological activities, including anticancer and antimicrobial effects.[5]

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling 6-chloro-1H-indene. Based on the safety data for the parent compound, indene, and other chlorinated hydrocarbons, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][7]

-

Ventilation: Use only in a well-ventilated area to avoid inhalation of vapors.[7]

-

Handling: Avoid contact with skin and eyes. Do not ingest. Keep away from heat, sparks, and open flames as indene is a flammable liquid.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

In case of exposure, it is crucial to seek medical attention and have the safety data sheet available.

Conclusion

6-Chloro-1H-indene represents a valuable, albeit not extensively characterized, chemical entity with significant potential in synthetic organic chemistry and medicinal chemistry. Its unique structural features, combining a reactive indene core with the modulating electronic effects of a chlorine substituent, make it an attractive starting material for the synthesis of a diverse range of complex molecules. Further research into the specific reactivity and applications of this compound is warranted and could unveil novel synthetic pathways and lead to the discovery of new therapeutic agents. This guide serves as a foundational resource to stimulate and support such future investigations.

References

- Sigma-Aldrich.

- Navigating the Structural Maze: A Comparative Guide to the 1H and 13C NMR Analysis of 6-Chloro-1-hexene - Benchchem. (n.d.).

- Fisher Scientific.

- Fisher Scientific. Safety Data Sheet: 6-Chloro-1-hexene. (2025-12-19).

- Organic Chemistry Portal. Synthesis of indenes. (n.d.).

- Attack trajectories of indene toward chloro-substituted KIs.

- St.Peter's Institute of Pharmaceutical Sciences. The Effect of Substituents on Reactivity. (n.d.).

- NIST. Indene - Infrared Spectrum. (n.d.).

- Google Patents.

- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. (n.d.).

- ResearchGate. Fig.

- NIST. Indene - Chemistry WebBook. (n.d.).

- ResearchGate.

- Chemistry LibreTexts. 22.

- CDH Fine Chemical.

- RSC Publishing. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022-08-03).

- Organic Syntheses Procedure. Propenylamine, 1-chloro-N,N,2-trimethyl. (n.d.).

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).

- NIST. Indene - IR Spectrum. (n.d.).

- epdf.pub.

- Lumen Learning.

- Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. (2024-10-04).

- ResearchGate. Infrared spectra of solid indene pure and in water ice. Implications for observed IR absorptions in TMC-1. (n.d.).

- Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025-01-30).

- ResearchGate. (PDF) SYNTHESIS AND CRYSTAL STRUCTURE OF 3-CHLORO-6-NITRO-1- (PROP-2-EN-1-YL)-1H-INDAZOLE. (2017-11-03).

- Google Patents.

- Google Patents. US8227623B2 - Process for the preparation of asenapine and intermediate products used in said process. (n.d.).

- PubChem - NIH.

- NIST. Indene - Mass Spectrum. (n.d.).

- Safety Data Sheet. 1,1-Dichloroethene. (2024-07-07).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. stpeters.co.in [stpeters.co.in]

- 3. The Effect of Substituents on Orientation | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 6-chloro-1H-indene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 6-chloro-1H-indene, a valuable substituted indene derivative with applications in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and professionals in drug development. Two core synthetic strategies are detailed: the first involving the reduction and subsequent dehydration of 6-chloro-1-indanone, and the second focusing on the deoxygenation of 6-chloro-1-indanone followed by catalytic dehydrogenation. This guide emphasizes the causality behind experimental choices, provides detailed, step-by-step protocols for key reactions, and is grounded in authoritative scientific literature.

Introduction

The indene framework is a crucial structural motif in a variety of biologically active compounds and functional materials. Halogenated indenes, in particular, serve as versatile intermediates for further functionalization, making their efficient synthesis a topic of significant interest in organic chemistry. 6-chloro-1H-indene is a specific derivative that holds potential as a building block in the development of novel therapeutic agents and advanced materials. This guide will provide a detailed exploration of its synthesis, offering practical insights for laboratory application.

Part 1: Synthesis via Indanone Reduction and Dehydration

This pathway constitutes a robust and widely applicable method for the synthesis of 6-chloro-1H-indene, commencing with the intramolecular Friedel-Crafts acylation of a suitable precursor to form the key intermediate, 6-chloro-1-indanone. This intermediate is then subjected to reduction to the corresponding alcohol, followed by acid-catalyzed dehydration to yield the target indene.

Logical Framework for Pathway 1

Caption: Logical flow of Synthesis Pathway 1.

Step 1: Intramolecular Friedel-Crafts Acylation to 6-chloro-1-indanone

The synthesis of the pivotal intermediate, 6-chloro-1-indanone, is efficiently achieved through the intramolecular Friedel-Crafts acylation of 3-(4-chlorophenyl)propanoic acid. This reaction is a classic example of electrophilic aromatic substitution, where the carboxylic acid is converted in situ to a highly reactive acylium ion, which then attacks the aromatic ring to form the cyclic ketone. The use of a strong acid catalyst is essential to promote the formation of the acylium ion.

Causality of Experimental Choices:

-

Starting Material: 3-(4-chlorophenyl)propanoic acid is the logical precursor as the chloro-substituent directs the cyclization to the desired 6-chloro position on the indanone ring.

-

Catalyst: Trifluoromethanesulfonic acid (TfOH) is a particularly effective catalyst for this transformation. Its strong superacidic nature efficiently promotes the formation of the acylium ion, often leading to higher yields and cleaner reactions compared to traditional Lewis acids like AlCl₃.

-

Solvent: Anhydrous dichloromethane is an appropriate solvent as it is inert under the strongly acidic reaction conditions and effectively solubilizes the starting material.

Experimental Protocol: Synthesis of 6-chloro-1-indanone

-

To a solution of 3-(4-chlorophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (0.5 M) in a pressure tube at 0 °C, slowly add trifluoromethanesulfonic acid (3.0 eq).

-

Seal the pressure tube and warm the reaction mixture to room temperature, then heat to 80 °C in an oil bath.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully pour the reaction mixture into ice water.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 6-chloro-1-indanone.

Step 2: Reduction of 6-chloro-1-indanone to 6-chloro-1-indanol

The reduction of the carbonyl group in 6-chloro-1-indanone to a hydroxyl group is a critical step. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for this transformation as it does not reduce other functional groups that might be present in more complex derivatives.

Causality of Experimental Choices:

-

Reducing Agent: Sodium borohydride is chosen for its selectivity for aldehydes and ketones, its operational simplicity, and its safety profile compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄).

-

Solvent: Methanol or ethanol are common solvents for NaBH₄ reductions as they are protic and can activate the borohydride, as well as protonate the resulting alkoxide intermediate.

Experimental Protocol: Synthesis of 6-chloro-1-indanol

-

Dissolve 6-chloro-1-indanone (1.0 eq) in methanol (0.2 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess borohydride and decompose the borate esters.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-chloro-1-indanol, which can often be used in the next step without further purification.

Step 3: Acid-Catalyzed Dehydration of 6-chloro-1-indanol

The final step in this pathway is the elimination of water from 6-chloro-1-indanol to form the double bond of the indene ring. This is typically achieved by heating the alcohol in the presence of an acid catalyst.

Causality of Experimental Choices:

-

Catalyst: p-Toluenesulfonic acid (p-TsOH) is a commonly used strong acid catalyst for dehydration reactions. It is solid, easy to handle, and effective in promoting the formation of the carbocation intermediate necessary for elimination.

-

Solvent: A non-polar, high-boiling solvent like toluene or benzene is used to facilitate the removal of water via a Dean-Stark apparatus, which drives the equilibrium towards the product.

Experimental Protocol: Synthesis of 6-chloro-1H-indene

-

Combine 6-chloro-1-indanol (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in toluene (0.3 M) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux and collect the water that azeotropically distills.

-

Continue heating until no more water is collected.

-

Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 6-chloro-1H-indene.

Part 2: Synthesis via Indanone Deoxygenation and Catalytic Dehydrogenation

An alternative strategy involves the complete removal of the carbonyl oxygen from 6-chloro-1-indanone to form 6-chloroindane, followed by the introduction of unsaturation through catalytic dehydrogenation. This pathway offers a different synthetic approach that may be advantageous depending on the availability of reagents and the desired purity profile.

Logical Framework for Pathway 2

physical and chemical characteristics of 6-chloro-1H-indene

An In-depth Technical Guide to the Physical and Chemical Characteristics of 6-Chloro-1H-indene

This guide provides a comprehensive technical overview of 6-chloro-1H-indene, a halogenated derivative of the indene bicyclic aromatic system. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core physicochemical data, spectroscopic characteristics, synthetic methodologies, and safety protocols. The structure of this guide is dictated by the scientific properties of the molecule itself, ensuring a logical and in-depth exploration of its characteristics.

Molecular Structure and Core Attributes

6-Chloro-1H-indene belongs to the indene family, which is characterized by a benzene ring fused to a cyclopentene ring. The presence of a chlorine atom at the 6-position significantly influences its electronic properties and reactivity. The "1H" designation indicates that the saturated carbon is at position 1, making the protons at this position allylic and weakly acidic. Understanding this fundamental structure is critical to interpreting its chemical behavior and spectroscopic signature.

Caption: Structure and numbering of 6-chloro-1H-indene.

Physicochemical Properties

The macroscopic properties of a compound are dictated by its molecular structure. For 6-chloro-1H-indene, these properties are essential for its handling, purification, and application in synthetic protocols. The data presented below is a consolidation of available information from chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 3970-52-3 | [1] |

| Molecular Formula | C₉H₇Cl | [1] |

| Molecular Weight | 150.61 g/mol | [1] |

| Physical Form | Solid or liquid | |

| Purity | Typically available at ≥96% | |

| Solubility | Insoluble in water; soluble in organic solvents such as ether, benzene, and acetone. | [2][3] |

| Storage Temperature | 2-8°C, sealed and dry. | |

| LogP | 2.91 | [1] |

| Exact Mass | 150.0236279 | [1] |

Note: Experimental data for the melting point and boiling point of 6-chloro-1H-indene are not consistently reported in publicly available literature.[4][5] This lack of data necessitates careful characterization by the end-user.

Predicted Spectroscopic Signature

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. While raw spectral data is proprietary to individual suppliers, an experienced scientist can predict the key features based on the molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show seven distinct signals corresponding to the seven protons in the molecule.

-

Aromatic Protons (3H): Three protons on the benzene ring will appear in the aromatic region (δ 7.0-7.5 ppm). Their specific shifts and coupling patterns will depend on their position relative to the chlorine atom and the fused ring.

-

Vinylic Protons (2H): The two protons on the double bond of the five-membered ring (C2-H and C3-H) will likely appear between δ 6.0-7.0 ppm, showing characteristic doublet or doublet of doublets splitting.

-

Allylic/Aliphatic Protons (2H): The two protons at the C1 position are chemically distinct from the others and will appear further upfield, typically in the δ 3.0-3.5 ppm region. Their signal will likely be a singlet or a narrowly split multiplet.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display nine distinct signals.

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-150 ppm). The carbon atom bonded to chlorine (C6) will have its chemical shift influenced by the halogen's electronegativity.

-

Vinylic Carbons: Two signals for the sp² carbons of the cyclopentene ring (C2 and C3) will appear in a similar region to the aromatic carbons.

-

Aliphatic Carbon: One upfield signal corresponding to the sp³-hybridized C1 carbon will be present, typically around δ 30-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

-

C-H stretching (aromatic and vinylic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C stretching (aromatic and vinylic): ~1450-1600 cm⁻¹

-

C-Cl stretching: ~600-800 cm⁻¹

Mass Spectrometry

In mass spectrometry, 6-chloro-1H-indene will exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 150.

-

Isotopic Peak (M+2): A second peak will be observed at m/z = 152, with an intensity approximately one-third that of the molecular ion peak, which is a definitive indicator of a single chlorine atom in the molecule.

Synthesis and Purification

Understanding the synthesis of a compound provides insight into potential impurities and handling requirements. A common route to substituted indenes involves the reaction of an indanone with an organometallic reagent, followed by dehydration.

Synthetic Workflow: Grignard Reaction and Dehydration

This protocol is based on a reported synthesis of a related substituted indene, illustrating a viable pathway.[6] The core logic is the conversion of a carbonyl group into an alcohol via a Grignard reagent, which is then eliminated to form the target double bond.

Caption: Workflow for the synthesis of a substituted 6-chloro-1H-indene.

Detailed Experimental Protocol (Adapted)

Self-Validation: Each step in this protocol includes a clear objective and expected outcome, allowing a researcher to validate the process. For instance, the successful completion of the Grignard reaction (Step 1) is confirmed by the subsequent formation of the indene after dehydration (Step 3), which can be monitored by Thin Layer Chromatography (TLC).

-

Grignard Reaction Setup: In a flame-dried, multi-neck flask under a nitrogen atmosphere, place the Grignard reagent (e.g., isopropyl magnesium chloride in ether).

-

Addition of Indanone: Dissolve 5-chloro-1-indanone in anhydrous tetrahydrofuran (THF). Add this solution dropwise to the Grignard solution at a rate that maintains a gentle reflux.

-

Causality: Anhydrous conditions are critical as Grignard reagents react violently with water. THF is an ideal solvent as its ether functionality stabilizes the Grignard reagent.

-

-

Reaction and Quenching: After the addition is complete, stir the mixture at room temperature. Subsequently, carefully pour the reaction mixture into water to quench the excess Grignard reagent and hydrolyze the magnesium alkoxide intermediate.

-

Extraction: Extract the aqueous mixture multiple times with diethyl ether. Combine the organic layers, wash with water, and dry over an anhydrous salt (e.g., MgSO₄).

-

Dehydration: Remove the solvent under reduced pressure. Dissolve the resulting crude alcohol in a non-polar solvent like benzene or toluene, and add a catalytic amount of an acid catalyst such as p-toluenesulfonic acid.

-

Heating: Reflux the mixture. Monitor the reaction progress by TLC until the starting alcohol spot has disappeared.

-

Causality: Heating provides the activation energy for the E1 elimination (dehydration) of the tertiary alcohol to form the more stable, conjugated indene system.

-

-

Final Workup and Purification: Cool the solution and wash it sequentially with dilute acid, saturated sodium bicarbonate solution, and water. Dry the organic phase and concentrate it. Purify the residue by flash column chromatography to yield the final product.[6]

Chemical Reactivity and Stability

The reactivity of 6-chloro-1H-indene is a product of its fused aromatic-alicyclic structure.

-

Acidity of C1 Protons: The protons on the C1 carbon are allylic to the double bond and benzylic to the aromatic ring, making them unusually acidic for a hydrocarbon (pKa of indene is ~20 in DMSO).[7] This allows for deprotonation with strong bases to form the indenyl anion, a powerful nucleophile and a common ligand in organometallic chemistry.

-

Reactivity of the Double Bond: The double bond in the five-membered ring can undergo various addition reactions and is particularly active in cycloaddition reactions, such as Diels-Alder reactions.[2]

-

Aromatic Ring Substitution: The benzene ring can undergo electrophilic aromatic substitution. The chlorine atom is a deactivating but ortho-, para-directing group. Therefore, substitution is expected to occur at positions 4, 5, and 7, with the precise outcome depending on steric and electronic factors.

-

Stability and Polymerization: Like its parent compound, 6-chloro-1H-indene may be sensitive to air and light and can be prone to polymerization, especially in the presence of acid catalysts or upon prolonged storage.[8] This justifies the recommended storage conditions of refrigeration under an inert atmosphere. The chloro-substituent may modulate this tendency, but caution is advised.

Safety and Handling

Given its chemical structure and the hazards associated with related compounds, proper handling of 6-chloro-1H-indene is imperative.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[9][10]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[9][10]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.[9][11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat or ignition sources.[10]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[11]

Conclusion

6-Chloro-1H-indene is a versatile chemical intermediate whose properties are defined by the interplay between its aromatic benzene ring, its reactive cyclopentene moiety, and the electronic influence of the chlorine substituent. Its utility in organic synthesis stems from the reactivity of its double bond, the acidity of its allylic protons, and the potential for substitution on its aromatic core. A thorough understanding of its physicochemical properties, predicted spectroscopic characteristics, and safe handling protocols, as outlined in this guide, is essential for its effective and safe utilization in a research and development setting.

References

-

PrepChem (2023). Synthesis of 6-chloro-3-isopropyl-1H-indene. Available at: [Link]

-

PubChem (National Center for Biotechnology Information). 6-chloro-3-phenyl-1H-indene. Available at: [Link]

-

LookChem. 6-chloro-1H-indene. Available at: [Link]

-

NIST. 1,6-Methano-1H-indene, 2,3,3a,4,5,8-hexachloro-3a,6,7,7a-tetrahydro-, (1-α,3a-β,6-α,7a-β,8R)-*. Available at: [Link]

-

ChemSynthesis. 3,6-dichloro-1,1,2-trimethyl-1H-indene. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of indenes. Available at: [Link]

-

Wikipedia. Indene. Available at: [Link]

-

Solubility of Things. Indene. Available at: [Link]

-

ChemSynthesis. 3-chloro-1-phenyl-1H-indene. Available at: [Link]

-

PubChem (National Center for Biotechnology Information). 1-Chloro-1H-indene. Available at: [Link]

-

Chemsrc. Indene | CAS#:95-13-6. Available at: [Link]

-

RSC Publishing. Formation of 5- and 6-methyl-1H-indene (C10H10) via the reactions of the para-tolyl radical (C6H4CH3) with allene (H2CCCH2) and methylacetylene (HCCCH3) under single collision conditions. Available at: [Link]

-

Cheméo. Indene (CAS 95-13-6) - Chemical & Physical Properties. Available at: [Link]

-

NIST. Indene. Available at: [Link]

-

ResearchGate. Scalable Synthesis of 6-Chloro-1 H -pyrazolo[3,4- b ]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. Available at: [Link]

-

NIST. Indene. Available at: [Link]

-

NIST. Indene. Available at: [Link]

-

NIST. Indene. Available at: [Link]

-

NIST. 1H-Indene, 1-methylene-. Available at: [Link]

-

NIST. 1H-Indene, octahydro-. Available at: [Link]

-

NIST. Indene. Available at: [Link]

-

Mol-Instincts. 1H-Indene, 1-chloro-. Available at: [Link]

-

PMC (NIH). Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of Spiro-γ-Lactams. Available at: [Link]

-

Chemical Communications (RSC Publishing). Synthesis of a versatile 1H-indene-3-carboxylate scaffold enabled by visible-light promoted Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones. Available at: [Link]

Sources

- 1. 6-chloro-1H-indene|lookchem [lookchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. INDENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. 6-Chloro-1H-indene CAS#: 3970-52-3 [m.chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. prepchem.com [prepchem.com]

- 7. Indene - Wikipedia [en.wikipedia.org]

- 8. Indene | CAS#:95-13-6 | Chemsrc [chemsrc.com]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

The Ascendant Scaffold: A Technical Guide to 6-Chloro-1H-indene and its Analogs in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indene scaffold, a bicyclic aromatic hydrocarbon, has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. The strategic incorporation of a chlorine atom at the 6-position of the 1H-indene core has been shown to significantly modulate the physicochemical and pharmacological properties of these molecules, leading to enhanced potency and selectivity across various biological targets. This in-depth technical guide provides a comprehensive literature review of 6-chloro-1H-indene and its analogs, delving into their synthesis, structure-activity relationships (SAR), and therapeutic applications. We will explore their potential as anti-inflammatory, anticancer, and neuroprotective agents, supported by detailed experimental protocols, quantitative biological data, and mechanistic insights. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and discovery of novel therapeutics based on the versatile 6-chloro-1H-indene scaffold.

The 6-Chloro-1H-indene Core: A Privileged Scaffold in Medicinal Chemistry

The indene framework, consisting of a fused benzene and cyclopentene ring, provides a rigid and synthetically tractable platform for the development of novel therapeutic agents. The introduction of a chloro substituent at the 6-position of the indene ring profoundly influences the molecule's electronic and lipophilic character, which can lead to enhanced biological activity. Halogenation, particularly chlorination, is a well-established strategy in medicinal chemistry to improve metabolic stability, membrane permeability, and binding affinity to target proteins. The presence of the chlorine atom can also introduce specific interactions within the binding pocket of a biological target, such as halogen bonding, which can contribute to increased potency and selectivity.

The versatility of the 6-chloro-1H-indene scaffold is further highlighted by the numerous patents filed for indene derivatives with applications in treating pain and inflammation, showcasing their significance in the pharmaceutical industry[1][2][3][4][5].

Synthetic Strategies for 6-Chloro-1H-indene and its Analogs

The synthesis of 6-chloro-1H-indene and its derivatives can be achieved through various synthetic routes, often starting from commercially available substituted indanones or through multi-step sequences involving intramolecular cyclizations.

General Synthetic Workflow

A common strategy for the synthesis of functionalized 6-chloro-1H-indene analogs involves the use of 6-chloro-1-indanone as a key intermediate. This intermediate can be subjected to a variety of reactions to introduce diversity at different positions of the indene core.

Detailed Experimental Protocol: Synthesis of (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid amides

This protocol describes the synthesis of a series of amide derivatives of (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid, which have shown potent anti-inflammatory activity[1].

Step 1: Synthesis of (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid

-

Materials: 6-chloro-1-indanone, ethyl bromoacetate, zinc dust, dry benzene, thiophene-free benzene, anhydrous calcium chloride, sodium bicarbonate solution, concentrated hydrochloric acid.

-

Procedure:

-

A mixture of 6-chloro-1-indanone (0.1 mol), ethyl bromoacetate (0.11 mol), and dry benzene (100 mL) is placed in a three-necked flask equipped with a reflux condenser and a dropping funnel.

-

Activated zinc dust (0.11 g-atom) is added in small portions with constant stirring.

-

The reaction mixture is refluxed on a water bath for 2 hours.

-

After cooling, the reaction mixture is decomposed with ice-cold dilute hydrochloric acid.

-

The benzene layer is separated, washed with water, dried over anhydrous sodium sulfate, and the solvent is removed by distillation.

-

The resulting crude ester is saponified by refluxing with an excess of 10% alcoholic sodium hydroxide for 2 hours.

-

The excess alcohol is distilled off, and the residue is diluted with water and extracted with ether to remove any unreacted ketone.

-

The aqueous layer is acidified with concentrated hydrochloric acid to precipitate the crude acid.

-

The acid is filtered, washed with water, and recrystallized from a suitable solvent to yield (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid.

-

Step 2: Synthesis of Amide Derivatives

-

Materials: (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid, thionyl chloride, appropriate amine, dry benzene.

-

Procedure:

-

A mixture of (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid (0.01 mol) and thionyl chloride (0.012 mol) in dry benzene (25 mL) is refluxed for 2 hours.

-

The excess thionyl chloride and benzene are removed under reduced pressure.

-

The resulting acid chloride is dissolved in dry benzene and treated with the appropriate amine (0.01 mol).

-

The reaction mixture is refluxed for 3 hours.

-

The benzene is removed, and the residue is washed with dilute hydrochloric acid, followed by a dilute sodium bicarbonate solution, and finally with water.

-

The solid product is filtered and recrystallized from a suitable solvent to afford the desired amide derivative.

-

Therapeutic Applications and Structure-Activity Relationships

The 6-chloro-1H-indene scaffold has been explored for a variety of therapeutic applications, with the most promising results observed in the areas of anti-inflammatory, anticancer, and neuroprotective activities.

Anti-inflammatory Activity

Several studies have demonstrated the potent anti-inflammatory properties of 6-chloro-1H-indene analogs. The amide derivatives of (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid, for instance, have shown significant and long-lasting anti-inflammatory effects in animal models[1].

Structure-Activity Relationship (SAR) Insights:

-

The nature of the amide substituent plays a crucial role in determining the anti-inflammatory potency.

-

Compound 6y from the series, with a specific amide substitution, exhibited the best activity profile with an ED₃₀ of 6.45 mg/kg[1].

-

The presence of the 6-chloro substituent is thought to contribute to the enhanced activity and favorable pharmacokinetic properties of these compounds.

Quantitative Data on Anti-inflammatory Activity:

| Compound ID | Substituent (Amide) | ED₃₀ (mg/kg)[1] |

| 6x | N-morpholino | - |

| 6y | N-piperidino | 6.45 |

| Indomethacin | (Standard) | - |

Note: A lower ED₃₀ value indicates higher potency. Data for 6x was reported as 94% inhibition of acetic acid-induced writhing, a measure of analgesic activity often correlated with anti-inflammatory effects.

Proposed Anti-inflammatory Signaling Pathway:

While the exact mechanism of action for many 6-chloro-1H-indene analogs is still under investigation, it is hypothesized that they may modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, which are known to be involved in the production of pro-inflammatory mediators. Some indole derivatives, structurally similar to indenes, have been shown to exert their anti-inflammatory effects through the sGC-NO/cytokine pathway[6].

Anticancer Activity

The indene scaffold has been identified as a promising framework for the development of novel anticancer agents. Some indene derivatives have been shown to act as inhibitors of tubulin polymerization, a validated target in cancer therapy[7][8][9].

Structure-Activity Relationship (SAR) Insights:

-

Analogs of the natural product combretastatin A-4, which feature an indene core, have demonstrated potent cytotoxic activity against various cancer cell lines.

-

The substitution pattern on the aromatic ring of the indene nucleus is critical for activity.

-

The presence of a halogen, such as chlorine, can enhance the antiproliferative effects.

Quantitative Data on Anticancer Activity (Tubulin Polymerization Inhibition):

| Compound ID | Description | IC₅₀ (μM) vs. Tubulin Polymerization[8] |

| 23 | Benzocyclooctene analog | < 5 |

| 31 | Indene-based analog | 11 |

Note: A lower IC₅₀ value indicates higher potency.

Mechanism of Action: Tubulin Polymerization Inhibition

Tubulin polymerization inhibitors disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis in cancer cells.

Neuroprotective Activity

Emerging evidence suggests that indene derivatives may possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases. While specific studies on 6-chloro-1H-indene analogs in this area are limited, the broader class of indene-related compounds has shown promise. Phytochemicals with structural similarities have been shown to exert neuroprotective effects by modulating various signaling pathways involved in oxidative stress, inflammation, and apoptosis[[“]][[“]][12][13].

Potential Neuroprotective Signaling Pathways:

-

Nrf2/HO-1 Pathway: Activation of this pathway leads to the expression of antioxidant enzymes, which can protect neurons from oxidative damage.

-

NF-κB Signaling: Inhibition of this pro-inflammatory pathway can reduce neuroinflammation, a key contributor to neurodegeneration.

-

BDNF/TrkB Pathway: Activation of this pathway promotes neuronal survival, growth, and synaptic plasticity.

Further research is warranted to specifically investigate the neuroprotective potential of 6-chloro-1H-indene analogs and their effects on these critical signaling pathways.

Future Perspectives and Conclusion

The 6-chloro-1H-indene scaffold represents a highly promising platform for the discovery of novel therapeutic agents. The synthetic accessibility and the ability to readily introduce chemical diversity make it an attractive starting point for medicinal chemistry campaigns. The demonstrated anti-inflammatory and anticancer activities, coupled with the potential for neuroprotection, highlight the broad therapeutic potential of this class of compounds.

Future research efforts should focus on:

-

Expansion of the chemical space: Synthesis and biological evaluation of a wider range of 6-chloro-1H-indene analogs with diverse substitution patterns.

-

Elucidation of mechanisms of action: In-depth studies to identify the specific molecular targets and signaling pathways modulated by these compounds.

-

Structure-based drug design: Utilization of computational modeling and X-ray crystallography to guide the design of more potent and selective analogs.

-

Pharmacokinetic and toxicological profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to assess the drug-like properties of lead compounds.

References

Sources

- 1. US7601874B2 - Indene derivatives as pharmaceutical agents - Google Patents [patents.google.com]

- 2. CN112533905A - Indene derivatives useful for treating pain and inflammation - Google Patents [patents.google.com]

- 3. INDENE DERIVATIVES AS PHARMACEUTICAL AGENTS - Patent 1615866 [data.epo.org]

- 4. US20210155615A1 - Indene derivatives useful in treating pain and inflammation - Google Patents [patents.google.com]

- 5. WO1994001407A2 - Indole and indene derivatives as pla2 and lipoxygenase inhibitors - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Recent developments in tubulin polymerization inhibitors: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. consensus.app [consensus.app]

- 11. consensus.app [consensus.app]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and History of Halogenated Indenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indene scaffold, a bicyclic aromatic hydrocarbon, has long captured the attention of organic chemists. Its unique electronic and structural properties make it a versatile building block in the synthesis of complex molecules. The introduction of halogen atoms onto the indene core dramatically expands its chemical space, leading to a diverse array of derivatives with significant applications in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the discovery and history of halogenated indenes, tracing their evolution from early synthetic endeavors to their current prominence in various scientific fields. We will delve into the pioneering work that first brought these compounds to light, explore the development of synthetic methodologies, and examine the impact of halogenation on the physicochemical and biological properties of the indene nucleus.

Introduction: The Indene Framework and the Influence of Halogenation

Indene (C₉H₈) is a polycyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring.[1] First isolated from coal tar, its industrial significance initially lay in the production of indene/coumarone resins.[1][2] However, the reactivity of the five-membered ring and the aromaticity of the benzene ring make indene a fascinating substrate for organic synthesis.

The strategic placement of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the indene scaffold profoundly alters its characteristics. Halogenation can:

-

Modulate Electronic Properties: The high electronegativity of halogens can significantly influence the electron density distribution within the indene ring system, affecting its reactivity and interaction with biological targets.

-

Enhance Lipophilicity: The introduction of halogens generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its pharmacokinetic profile.[3]

-

Introduce New Reaction Handles: The carbon-halogen bond serves as a versatile functional group for further synthetic transformations, such as cross-coupling reactions, enabling the construction of more complex molecular architectures.

-

Induce Specific Biological Activities: Halogenated indenes have emerged as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6]

This guide will navigate the historical landscape of halogenated indenes, from their initial synthesis to their contemporary applications, providing a detailed account for researchers and professionals in the field.

Discovery and Early History: Unveiling a New Class of Compounds

The late 19th and early 20th centuries marked a period of intense exploration in organic chemistry, with the isolation and characterization of numerous compounds from natural sources and the development of novel synthetic methods. The synthesis of the parent indene ring system was a significant achievement of this era.

The Dawn of Indene Chemistry: Perkin and Révay's Contribution

While the exact first synthesis of a halogenated indene is not definitively documented in readily available literature, the foundational work on the synthesis of indene and its derivatives by William Henry Perkin Jr. and G. Révay in 1894 laid the groundwork for subsequent halogenation studies.[7][8] Their paper, "Synthesis of indene, hydrindene, and some of their derivatives," published in the Journal of the Chemical Society, Transactions, described methods to construct the indene skeleton, opening the door for further functionalization.[7][8]

Early Halogenation of Aromatic Systems: A Prelude to Halogenated Indenes

The late 19th and early 20th centuries saw significant advancements in the halogenation of aromatic compounds. The development of electrophilic aromatic substitution reactions provided chemists with the tools to introduce halogen atoms onto benzene and other aromatic rings. These early methods, often employing elemental halogens in the presence of a Lewis acid catalyst, were crucial for the eventual synthesis of halogenated indenes.

The Evolution of Synthetic Methodologies

The synthesis of halogenated indenes has evolved considerably from early, often harsh, methods to more sophisticated and selective modern techniques. This progression reflects the broader advancements in synthetic organic chemistry.

Classical Approaches: Electrophilic and Radical Halogenation

The direct halogenation of indene can proceed through different mechanisms, primarily electrophilic addition/substitution and free radical pathways, depending on the reaction conditions.

-

Electrophilic Halogenation: In the presence of a Lewis acid, molecular halogens (Cl₂, Br₂) can react with the electron-rich double bond of the cyclopentene ring of indene. This can lead to addition products, which can then undergo elimination to yield a halogenated indene. The benzene ring can also undergo electrophilic substitution, although this typically requires harsher conditions.

-

Free Radical Halogenation: Under UV irradiation or in the presence of a radical initiator, indene can undergo allylic halogenation at the C1 position. This method provides a route to 1-haloindenes.

Synthesis of Specific Halogenated Indenes: Historical and Modern Protocols

3.2.1. Bromoindenes: The Mid-20th Century Breakthrough

The first synthesis of 2-bromoindene is reported to have occurred in the mid-20th century.[9] This compound serves as a valuable intermediate in organic synthesis, particularly in cross-coupling reactions like the Suzuki and Stille couplings, for the construction of complex molecular frameworks.[9]

Representative Synthetic Protocol for 2-Bromoindene (Modern Approach):

A common modern synthesis of 2-bromoindene involves the dehydrobromination of 1,2-dibromoindane.

Step 1: Bromination of Indene to 1,2-Dibromoindane

-

Reactants: Indene, Bromine (Br₂)

-

Solvent: Dichloromethane (CH₂Cl₂)

-

Procedure: A solution of bromine in dichloromethane is added dropwise to a solution of indene in dichloromethane at 0 °C. The reaction is stirred until the bromine color disappears. The solvent is then removed under reduced pressure to yield crude 1,2-dibromoindane.

Step 2: Dehydrobromination to 2-Bromoindene

-

Reactants: 1,2-Dibromoindane, Potassium tert-butoxide (t-BuOK)

-

Solvent: Tetrahydrofuran (THF)

-

Procedure: A solution of 1,2-dibromoindane in THF is added to a solution of potassium tert-butoxide in THF at 0 °C. The reaction mixture is stirred for several hours and then quenched with water. The product is extracted with an organic solvent, dried, and purified by column chromatography to afford 2-bromoindene.[10]

3.2.2. Chloroindenes and Fluoroindenes: Expanding the Halogen Palette

The synthesis of chloro- and fluoroindenes has also been extensively explored, driven by the unique properties that chlorine and especially fluorine impart to organic molecules. The development of selective fluorinating agents has been particularly crucial in advancing the synthesis of fluoroindenes.

Illustrative Synthetic Workflow for Halogenated Indenes:

Caption: General synthetic pathways to halogenated indenes.

The Rise of Halogenated Indenes in Drug Discovery and Materials Science

The unique properties conferred by halogenation have positioned halogenated indenes as valuable scaffolds in both medicinal chemistry and materials science.

Medicinal Chemistry Applications

A significant number of pharmaceuticals and drug candidates contain halogen atoms.[11][12] The indene core itself is present in several bioactive molecules.[13] The combination of the indene scaffold with halogens has led to the development of compounds with a wide range of therapeutic potential. For instance, derivatives of the non-steroidal anti-inflammatory drug (NSAID) Sulindac, which features an indene core, have been halogenated to explore their anti-proliferative properties.[6] Halogenated indeno[1,2-b]indole derivatives have also shown promise as inhibitors of protein kinase CK2, a target in cancer therapy.[4]

Materials Science Applications

The electronic properties of indene and its derivatives make them attractive for applications in materials science. Indene itself is a precursor to polyindene, a polymer with potential applications in various fields.[14] The introduction of halogens can further tune the electronic and photophysical properties of indene-containing polymers and materials, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conclusion and Future Outlook

The journey of halogenated indenes, from their conceptualization in the late 19th and early 20th centuries to their current status as versatile building blocks, is a testament to the continuous evolution of organic synthesis. While the precise historical details of the very first syntheses remain somewhat elusive, the foundational work on indene chemistry provided the necessary platform for their eventual discovery and development.

Today, the synthesis of halogenated indenes is a mature field with a diverse toolbox of methodologies. The increasing demand for novel therapeutic agents and advanced materials will undoubtedly continue to drive innovation in this area. Future research will likely focus on the development of even more efficient and sustainable synthetic methods, including biocatalytic approaches, and the exploration of the full potential of these fascinating molecules in various scientific disciplines. The rich history of halogenated indenes serves as an inspiration for future generations of chemists to continue exploring the vast chemical space of this remarkable scaffold.

References

-

The Industrial Significance of Indene: A Cornerstone Chemical for Resins and Solvents. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Bioactive compounds with indene as the core structure. (2023). ResearchGate. Retrieved from [Link]

-

Indene. (2024). In Wikipedia. Retrieved from [Link]

- Perkin, W. H., & Révay, G. (1894). XXV.—Synthesis of indene, hydrindene, and some of their derivatives. Journal of the Chemical Society, Transactions, 65, 228-236.

-

Indenoindoles and Cyclopentacarbazoles as Bioactive Compounds: Synthesis and Biological Applications. (2025). ResearchGate. Retrieved from [Link]

- A study on poly(indene). (2014). Journal of Macromolecular Science, Part A, 51(10), 801-811.

- Deck, P. A., & Maiorana, C. R. (2001). Step-Growth Polymers Derived from Indene and Decafluorobiphenyl. A New Polymerization Mode for Indene. Macromolecules, 34(26), 9034-9039.

-

Indene. (n.d.). ChemBK. Retrieved from [Link]

- Perkin, W. H., & Révay, G. (1894). XXV.—Synthesis of indene, hydrindene, and some of their derivatives. Journal of the Chemical Society, Transactions, 65, 228-236. DOI:10.1039/CT8946500228

- Indene derivatives as pharmaceutical agents. (2009). Google Patents.

- New indene-derivatives with anti-proliferative properties. (2002). Bioorganic & Medicinal Chemistry Letters, 12(4), 709-713.

-

William Henry Perkin Jr. (2024). In Wikipedia. Retrieved from [Link]

-

Indene. (n.d.). Wikiwand. Retrieved from [Link]

-

Synthesis of 2-bromo-2-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones 2a–d and 5-substituted-2-aminothiophenols 4a–e. (2018). ResearchGate. Retrieved from [Link]

-

Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. (2021). MDPI. Retrieved from [Link]

-

a) Examples of bioactive compounds featuring the indenyl core. b) The... (n.d.). ResearchGate. Retrieved from [Link]

-

Perkin, Sir William Henry (1838-1907). (2017). Science Museum Group Collection. Retrieved from [Link]

-

William Henry Perkin. (2024). In Wikipedia. Retrieved from [Link]

-

Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. (2022). PubMed Central. Retrieved from [Link]

- Halogenated and Di-Substituted Benzenesulfonamides as Selective Inhibitors of Carbonic Anhydrase Isoforms. (2020). European Journal of Medicinal Chemistry, 185, 111825.

-

Indene. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of 3-Fluoroindoles via Photoredox Catalysis. (2017). Organic Chemistry Portal. Retrieved from [Link]

-

William Henry Perkin and the world's first synthetic dye. (2017). Science and Industry Museum. Retrieved from [Link]

- New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022). Molecules, 27(5), 1643.

-

New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022). PubMed. Retrieved from [Link]

- Blum-Bergmann, O. (1934). 235. Formation of the indene nucleus. Phenylbenzylindenes. Journal of the Chemical Society (Resumed), 1253-1256.

-

Synthesis of indenes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Schwarcz, J. (2024). The Beginnings of Chemical Synthesis. McGill University Office for Science and Society. Retrieved from [Link]

- Design, Synthesis and Evaluation of Indene Derivatives as Retinoic Acid Receptor α Agonists. (2016). Molecules, 21(11), 1488.

-

Specific Enzymatic Halogenation-From the Discovery of Halogenated Enzymes to Their Applications In Vitro and In Vivo. (2016). ResearchGate. Retrieved from [Link]

-

Stereoselective Halogenation in Natural Product Synthesis. (2016). PubMed Central. Retrieved from [Link]

-

Selective Synthesis of Boron-Functionalized Indenes and Benzofulvenes by BCl3-Promoted Cyclizations of ortho-Alkynylstyrenes. (2024). PubMed Central. Retrieved from [Link]

- Insights into enzymatic halogenation from computational studies. (2014). Frontiers in Chemistry, 2, 46.

-

Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018). Master Organic Chemistry. Retrieved from [Link]

- Electrophilic additions to indene and indenone: factors effecting syn addition. (1980). The Journal of Organic Chemistry, 45(25), 5017-5022.

-

Chlorobenzene. (2024). In Wikipedia. Retrieved from [Link]

- Early drug discovery and the rise of pharmaceutical chemistry. (2011). Drug Testing and Analysis, 3(7-8), 409-415.

-

The FASCINATING 200-Year History of Benzene. (2023). YouTube. Retrieved from [Link]

Sources

- 1. Indene - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. US7601874B2 - Indene derivatives as pharmaceutical agents - Google Patents [patents.google.com]

- 6. New indene-derivatives with anti-proliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. XXV.—Synthesis of indene, hydrindene, and some of their derivatives - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 8. XXV.—Synthesis of indene, hydrindene, and some of their derivatives - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Page loading... [guidechem.com]

- 10. 2-Bromoindene synthesis - chemicalbook [chemicalbook.com]

- 11. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use [ouci.dntb.gov.ua]

- 12. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

solubility and stability of 6-chloro-1H-indene

An In-depth Technical Guide to the Solubility and Stability of 6-Chloro-1H-indene

Foreword: A Framework for Characterization